2-(Dibenzylamino)cyclobutanol Exhibits Differential PDE2A Inhibition Compared to Potent Reference Inhibitors
In an enzymatic assay using recombinant human N-terminal FLAG-tagged PDE2A expressed in baculovirus-infected Sf9 cells, 2-(Dibenzylamino)cyclobutanol demonstrated an IC50 value of >20,000 nM [1]. This contrasts sharply with potent PDE2A inhibitors such as PF-06815189, which exhibits an IC50 of 0.4 nM in similar assays . The substantial difference in potency (over 50,000-fold) positions 2-(Dibenzylamino)cyclobutanol as a weak inhibitor, suitable for use as a negative control or for exploring structure-activity relationships (SAR) around the cyclobutanol scaffold, rather than as a lead compound.
| Evidence Dimension | PDE2A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | PF-06815189 (potent PDE2A inhibitor) |
| Quantified Difference | > 50,000-fold less potent |
| Conditions | Recombinant human PDE2A, baculovirus-infected Sf9 cells, FAM-cyclic-3',5'-AMP substrate |
Why This Matters
This data defines the compound's utility as a weak PDE2A inhibitor, guiding its application in control experiments or SAR studies rather than as a therapeutic lead.
- [1] BindingDB. BDBM50467484 CHEMBL4281590. PDE2A inhibition data for 2-(Dibenzylamino)cyclobutanol. Accessed 2026. View Source
